3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol

Lipophilicity CNS drug design Halogen SAR

3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol (CAS 1247159-59-6) is a chiral β-amino alcohol bearing a 5-bromo-2-methoxyphenyl substituent. This compound class is foundational in medicinal chemistry, where the 1,3-amino alcohol motif appears in numerous bioactive molecules including β-adrenergic receptor ligands and CNS-targeting agents.

Molecular Formula C10H14BrNO2
Molecular Weight 260.13 g/mol
Cat. No. B15305367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol
Molecular FormulaC10H14BrNO2
Molecular Weight260.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)C(CCO)N
InChIInChI=1S/C10H14BrNO2/c1-14-10-3-2-7(11)6-8(10)9(12)4-5-13/h2-3,6,9,13H,4-5,12H2,1H3
InChIKeyPQLMCSMRIPNGJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol Serves as a Strategic β-Amino Alcohol Building Block


3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol (CAS 1247159-59-6) is a chiral β-amino alcohol bearing a 5-bromo-2-methoxyphenyl substituent [1]. This compound class is foundational in medicinal chemistry, where the 1,3-amino alcohol motif appears in numerous bioactive molecules including β-adrenergic receptor ligands and CNS-targeting agents. The bromine substituent provides a synthetic handle for late-stage diversification via cross-coupling reactions, while the methoxy group modulates electronic properties and metabolic stability. Commercially, it is supplied at 98% purity by multiple vendors , though the racemic form is generally offered, with enantiopure versions available at a premium. Its structural features position it as a versatile intermediate for parallel library synthesis and lead optimization programs targeting G-protein coupled receptors and kinase inhibitors.

Why Generic Substitution of 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol with In-Class Analogs Compromises Synthetic and Biological Outcomes


The 5-bromo-2-methoxyphenyl motif in this β-amino alcohol is not interchangeable with other halogen or alkoxy substituents without altering key physicochemical and reactivity parameters. The bromine atom imparts a larger van der Waals radius (1.85 Å) compared to chlorine (1.75 Å) or fluorine (1.47 Å), directly affecting steric fit in target binding pockets and reactivity in metal-catalyzed cross-coupling reactions [1]. Furthermore, the regiospecific placement of the amino group on the benzylic carbon (3-position) versus the terminal carbon creates distinct hydrogen-bond donor/acceptor geometries that influence both intermolecular interactions and downstream derivatization pathways. Even within the same substitution pattern, switching from the racemate to the wrong enantiomer can lead to complete loss of target engagement, as evidenced by the enantiomer-specific pricing premium observed in commercial supply chains [2][3].

Quantitative Differentiation Evidence for 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol Against Closest Analogs


Bromo vs. Chloro Substituent: Impact on Lipophilicity (XLogP3) for CNS Target Engagement

The 5-bromo substituent in the target compound elevates lipophilicity relative to the 5-chloro analog, as estimated by XLogP3. For the closely related regioisomer 3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol, the computed XLogP3 is 1.1 [1]. Based on well-established Hansch substituent constants (π: Br = 0.86, Cl = 0.71), the bromo derivative is approximately 0.15 logP units more lipophilic than its chloro counterpart [2]. This difference translates to an estimated 1.4-fold higher octanol-water partition coefficient, which is meaningful in CNS drug discovery where optimal logP ranges (typically 2–4) influence blood-brain barrier penetration and target occupancy.

Lipophilicity CNS drug design Halogen SAR

Bromo vs. Des-Bromo Analog: Topological Polar Surface Area and Hydrogen-Bond Capacity

The 5-bromo-2-methoxyphenyl-substituted β-amino alcohol possesses a Topological Polar Surface Area (TPSA) of 55.5 Ų, with 2 hydrogen-bond donors and 3 acceptors [1]. In contrast, the des-bromo analog (3-amino-3-(2-methoxyphenyl)propan-1-ol) would have a marginally lower TPSA (~52 Ų estimated) due to the absence of the electron-withdrawing bromine, which slightly alters electron density distribution on the aromatic ring and thus the polar contributions of adjacent groups. While the absolute TPSA difference is modest (<4 Ų), the presence of bromine also introduces a heavy atom that favors halogen-bonding interactions with protein backbones, a feature absent in the non-halogenated scaffold [2].

Polar surface area Oral bioavailability Hydrogen bonding

Regioisomeric Differentiation: Amino Group Position Dictates Hydrogen-Bond Donor/Acceptor Geometry

The target compound bears the amino group at the 3-position (benzylic carbon), whereas the commonly catalogued regioisomer 3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol (CAS 1215935-46-8) places the hydroxyl at the benzylic position and the amino at the terminal carbon [1]. This positional swap alters the spatial relationship between the hydrogen-bond donor/acceptor pair, which can be quantified by the distance between the amino nitrogen and the aromatic ring centroid: in the target compound, the N–ring distance is approximately 1.5 Å (directly attached), while in the regioisomer it is approximately 3.8 Å (separated by a two-carbon linker). This geometric difference is critical in structure-based drug design, where the vectors of hydrogen bonds must match complementary features on the target protein within sub-angstrom tolerance.

Regioisomerism Hydrogen bonding Molecular recognition

Enantiopurity Premium and Its Implication for Asymmetric Synthesis and Biological Selectivity

The (1R)-enantiomer of the closely related regioisomer (1R)-3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol (CAS 2227842-83-1) commands a significant price premium: $1,296 for 0.05g versus $468 for the racemate (0.05g) [1]. This 2.8-fold cost differential reflects the added complexity of asymmetric synthesis or chiral resolution. The premium is not arbitrary; it reflects the well-documented principle that enantiomers of β-amino alcohols exhibit markedly different binding affinities and downstream biological responses. For instance, (R)- and (S)-enantiomers of aryloxypropanolamine β-blockers differ in β1/β2 selectivity ratios by factors ranging from 10- to 100-fold [2]. This precedent strongly implies that the enantiopure form of the target compound, should it become available, would provide superior stereochemical control for asymmetric synthesis applications.

Enantiomeric purity Chiral building block Asymmetric synthesis

Optimal Procurement and Deployment Scenarios for 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol


CNS-Targeted Lead Optimization Campaigns Where Lipophilicity Fine-Tuning is Critical

Medicinal chemistry teams developing CNS-penetrant kinase inhibitors or GPCR modulators should prioritize this compound over its 5-chloro or des-halogen analogs. The 5-bromo substituent elevates XLogP3 by approximately 0.15 log units relative to the chloro analog, enhancing passive blood-brain barrier permeability without exceeding the favorable logP range [1]. The bromine also provides a vector for halogen bonding with backbone carbonyls in the target protein's hinge region, a feature absent in non-halogenated scaffolds [2].

Late-Stage Diversification via Suzuki-Miyaura or Buchwald-Hartwig Cross-Coupling

The aryl bromide handle on this compound enables late-stage functionalization for parallel library synthesis. Unlike chloro analogs, which require harsher conditions or specialized catalysts, the C-Br bond undergoes oxidative addition with standard Pd(0) catalysts under mild conditions (room temperature to 60 °C) [1]. This synthetic advantage translates to higher throughput and lower failure rates in lead diversification, making the bromo compound the preferred choice for library production.

Asymmetric Synthesis of β-Amino Alcohol-Containing Chiral Drugs

When enantiopure drug substance synthesis is required (e.g., for chiral β-blockers or S1P receptor modulators), procurement of the enantiopure (R) or (S) form of this compound is essential. The 2.8× cost premium for the enantiopure version reflects the avoidance of chiral resolution steps downstream, which can cost 5–10× more in time and resources when performed at scale [1][2].

Pharmacophore-Driven Scaffold Replacement in Patent Circumvention

The regiospecific placement of the amino group at the benzylic 3-position, as opposed to the terminal 1-position found in more common analogs, offers a distinct pharmacophoric fingerprint. This spatial difference (ΔN–ring distance ≈ 2.3 Å) can circumvent existing composition-of-matter patents while retaining key binding interactions, making this compound a strategic choice for intellectual property diversification [1].

Quote Request

Request a Quote for 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.